2-Tert-butyl-1-(1h-imidazol-1-yl)pentan-1-one
Description
2-Tert-butyl-1-(1H-imidazol-1-yl)pentan-1-one is a synthetic organic compound featuring a pentanone backbone substituted with a tert-butyl group at the 2-position and a 1H-imidazol-1-yl moiety at the 1-position. The imidazole ring, a nitrogen-containing heterocycle, enables hydrogen bonding and metal coordination, making the compound relevant in catalysis or pharmaceutical applications.
Properties
CAS No. |
110577-44-1 |
|---|---|
Molecular Formula |
C12H20N2O |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-tert-butyl-1-imidazol-1-ylpentan-1-one |
InChI |
InChI=1S/C12H20N2O/c1-5-6-10(12(2,3)4)11(15)14-8-7-13-9-14/h7-10H,5-6H2,1-4H3 |
InChI Key |
FSHJTAKRYIGTGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)N1C=CN=C1)C(C)(C)C |
Origin of Product |
United States |
Biological Activity
2-Tert-butyl-1-(1H-imidazol-1-yl)pentan-1-one is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available literature.
The biological activity of 2-Tert-butyl-1-(1H-imidazol-1-yl)pentan-1-one is primarily attributed to its interaction with various biological targets. The imidazole ring is known for its role in enzyme inhibition and receptor binding, which are critical in modulating biological pathways.
Inhibition of Enzymes
Research indicates that compounds with imidazole moieties often exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and various kinases. For instance, studies have shown that modifications in the imidazole structure can lead to enhanced inhibitory potency against specific targets, suggesting a promising avenue for drug design .
Table 1: Biological Activity Profile of 2-Tert-butyl-1-(1H-imidazol-1-yl)pentan-1-one
| Activity Type | Target/Pathway | IC50 (µM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | COX-II | 0.023 | |
| Antiproliferative Activity | MCF-7 Breast Cancer Cells | >10 | |
| Receptor Binding | Estrogen Receptor | 0.596 |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of related imidazole compounds, it was found that certain derivatives exhibited significant antiproliferative effects against MCF-7 breast cancer cells. While specific data for 2-Tert-butyl-1-(1H-imidazol-1-yl)pentan-1-one was not directly reported, the structural similarities suggest potential efficacy in inhibiting cancer cell growth through similar mechanisms .
Case Study 2: COX Inhibition
Another study focused on the design of COX inhibitors highlighted that compounds with an imidazole backbone demonstrated potent inhibition, with IC50 values as low as 0.023 µM for COX-II. This suggests that 2-Tert-butyl-1-(1H-imidazol-1-yl)pentan-1-one may possess similar properties, warranting further investigation into its anti-inflammatory potential .
Pharmacokinetic Properties
The pharmacokinetic profile of imidazole-containing compounds often reveals favorable absorption and distribution characteristics, which are crucial for therapeutic applications. The ability to penetrate biological membranes effectively suggests that 2-Tert-butyl-1-(1H-imidazol-1-yl)pentan-1-one could be developed into a viable therapeutic agent.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Recent studies have indicated that compounds with imidazole moieties, similar to 2-tert-butyl-1-(1H-imidazol-1-yl)pentan-1-one, exhibit significant antiviral properties. For instance, modifications of imidazole derivatives have been shown to inhibit viral replication in various models, including those targeting coronaviruses. The presence of the imidazole ring plays a crucial role in enhancing the biological activity of these compounds against viral enzymes .
2. Enzyme Inhibition
Research has demonstrated that imidazole-containing compounds can act as effective inhibitors for several enzymes. For example, compounds designed with imidazole rings have shown promising results as inhibitors of neutral sphingomyelinase 2 (nSMase2), which is implicated in various neurodegenerative diseases. The structure of 2-tert-butyl-1-(1H-imidazol-1-yl)pentan-1-one may be optimized to enhance its inhibitory activity against these enzymes, potentially leading to new therapeutic strategies .
Pharmacological Applications
1. Drug Design and Development
The compound's structural characteristics allow it to be utilized in drug design. Its ability to penetrate biological membranes and interact with target proteins makes it a candidate for developing new pharmacological agents. For instance, studies involving prodrug formulations have shown that modifying the chemical structure can significantly enhance bioavailability and therapeutic efficacy .
2. Imaging Agents
Imidazole derivatives are also being explored as imaging agents in medical diagnostics. Their capacity to selectively accumulate in hypoxic tissues opens avenues for developing novel imaging probes for conditions such as cancer and ischemia . The potential application of 2-tert-butyl-1-(1H-imidazol-1-yl)pentan-1-one in this area warrants further investigation.
Material Science Applications
1. Polymer Chemistry
In material science, compounds like 2-tert-butyl-1-(1H-imidazol-1-yl)pentan-1-one can be integrated into polymer matrices to impart specific properties such as thermal stability and mechanical strength. The incorporation of imidazole groups into polymers can enhance their performance in applications ranging from coatings to biomedical devices .
2. Biodegradable Materials
The development of biodegradable materials is a growing field, and imidazole-containing compounds are being studied for their potential use in creating environmentally friendly polymers. Their ability to degrade under specific conditions while maintaining mechanical integrity makes them suitable for various applications, including packaging and medical implants .
Case Studies
Comparison with Similar Compounds
Chain Length and Functional Group Variations
Key Examples :
3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one (): Structure: Propanone chain with imidazole at position 1 and phenyl at position 3. Key Differences: Shorter carbon chain reduces steric bulk compared to the pentanone backbone of the target compound. Synthesis: Hydrothermal methods are employed, contrasting with the tert-butyl compound’s likely multi-step organic synthesis .
5-Imidazol-1-ylpentanoic Acid (): Structure: Pentanoic acid with imidazole at position 5. Key Differences: The carboxylic acid group enhances hydrophilicity and acidity (pKa ~4-5), unlike the ketone in the target compound. This functional divergence impacts applications, e.g., in drug design or coordination chemistry. Synthesis Yield: 19% via ester hydrolysis, suggesting challenges in functionalizing imidazole-containing chains .
Substituent Effects on Reactivity and Stability
Key Examples :
5-Bromo-1-(4-tert-butylphenyl)pentan-1-one (): Structure: Brominated pentanone with a tert-butylphenyl group. Key Differences: The bromo substituent acts as a leaving group, enabling nucleophilic substitution—a reactivity absent in the tert-butyl group of the target compound. The tert-butylphenyl moiety increases lipophilicity, whereas the target’s imidazole enhances polarity. Synthesis Yield: 58%, higher than brominated analogs with branched aryl groups (e.g., iso-propyl: 33%), indicating steric hindrance impacts yields .
(R)-4-(Steroid Backbone)-1-(1H-Imidazol-1-yl)pentan-1-one (): Structure: Pentanone linked to a steroid backbone via position 4. Key Differences: The steroid moiety drastically increases molecular weight and complexity, likely enhancing biological activity (e.g., enzyme inhibition). In contrast, the target compound’s simplicity favors synthetic scalability .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Steric Effects : Bulkier substituents (e.g., tert-butyl) correlate with lower synthetic yields in brominated analogs (e.g., 33% for iso-propyl vs. 58% for tert-butylphenyl in ), suggesting steric hindrance impacts reaction efficiency .
Functional Group Impact : The imidazole ring’s nitrogen atoms enable diverse interactions (e.g., hydrogen bonding in ’s crystal structure), which could be exploited in drug design for target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
